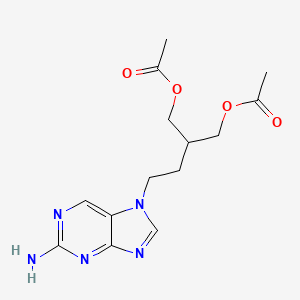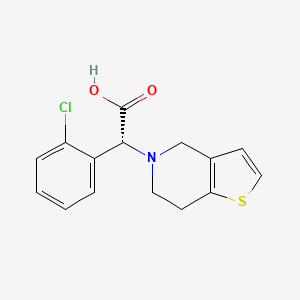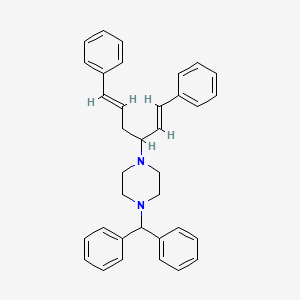
Clindamycin Impurity (Sulfone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clindamycin Impurity (Sulfone) is a byproduct formed during the synthesis and degradation of clindamycin, a lincosamide antibiotic. Clindamycin is widely used to treat serious infections caused by susceptible anaerobic bacteria and certain strains of streptococci, pneumococci, and staphylococci. The presence of impurities like the sulfone derivative is critical for quality control in pharmaceutical manufacturing to ensure the safety and efficacy of the final product.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clindamycin Impurity (Sulfone) typically involves the oxidation of clindamycin. One common method includes the use of strong oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent at a specific temperature and pH to ensure the selective formation of the sulfone impurity.
Industrial Production Methods
In industrial settings, the production of Clindamycin Impurity (Sulfone) is often a part of the overall clindamycin manufacturing process. The impurity is monitored and controlled through various analytical techniques such as high-performance liquid chromatography (HPLC) to ensure it remains within acceptable limits. The use of advanced purification methods helps in minimizing the levels of this impurity in the final pharmaceutical product.
Chemical Reactions Analysis
Types of Reactions
Clindamycin Impurity (Sulfone) primarily undergoes oxidation reactions. The sulfone group is formed by the oxidation of the sulfur atom in the clindamycin molecule. This impurity can also participate in other chemical reactions such as reduction and substitution, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can react with the sulfone group under appropriate conditions.
Major Products Formed
The major product formed from the oxidation of clindamycin is Clindamycin Impurity (Sulfone). Other minor products may include different oxidized forms of clindamycin, depending on the reaction conditions.
Scientific Research Applications
Clindamycin Impurity (Sulfone) has several applications in scientific research:
Pharmaceutical Research: Used as a reference standard in the development and validation of analytical methods for clindamycin.
Quality Control: Essential for monitoring the purity of clindamycin in pharmaceutical formulations.
Toxicological Studies: Helps in assessing the safety and potential genotoxicity of impurities in drug products.
Chemical Synthesis: Studied for its reactivity and transformation under various chemical conditions.
Mechanism of Action
The mechanism of action of Clindamycin Impurity (Sulfone) is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its formation involves the oxidation of the sulfur atom in clindamycin, leading to the sulfone derivative. This transformation can affect the overall stability and efficacy of the clindamycin molecule.
Comparison with Similar Compounds
Similar Compounds
Clindamycin Sulfoxide: Another oxidation product of clindamycin, formed by the oxidation of the sulfur atom to a sulfoxide group.
Lincomycin: A naturally occurring lincosamide antibiotic, structurally similar to clindamycin but with different pharmacological properties.
Clindamycin Phosphate: A prodrug of clindamycin, used to enhance its solubility and bioavailability.
Uniqueness
Clindamycin Impurity (Sulfone) is unique due to its specific formation pathway and the impact it has on the quality control of clindamycin. Its presence is a marker of the oxidation state of the drug and is crucial for ensuring the safety and efficacy of clindamycin formulations.
Properties
CAS No. |
887402-22-4 |
|---|---|
Molecular Formula |
C18H33ClN2O7S |
Molecular Weight |
456.99 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B601350.png)



![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrochloride](/img/structure/B601359.png)

![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride](/img/structure/B601362.png)

